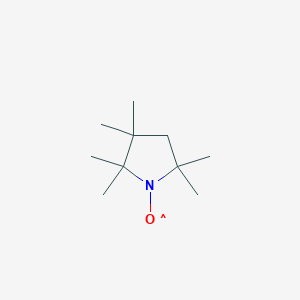
HMPO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl is a chemical compound with the molecular formula C10H20NO. It is known for its unique structural properties and is often used in various scientific research applications due to its stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl typically involves the oxidation of 2,2,3,3,5,5-Hexamethyl-1-pyrrolidine. This process can be carried out using various oxidizing agents under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl often involves large-scale oxidation reactions. These reactions are optimized for efficiency and yield, utilizing advanced techniques and equipment to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various derivatives.
Reduction: Under specific conditions, it can be reduced back to its precursor.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may revert the compound to its precursor .
Aplicaciones Científicas De Investigación
2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to understand cellular processes and mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl exerts its effects involves its interaction with specific molecular targets and pathways. Its unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and compounds in the process .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl include:
Uniqueness
What sets 2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and stability properties. This makes it particularly valuable in various research and industrial applications .
Propiedades
Número CAS |
118191-03-0 |
|---|---|
Fórmula molecular |
C10H20NO |
Peso molecular |
170.27 g/mol |
InChI |
InChI=1S/C10H20NO/c1-8(2)7-9(3,4)11(12)10(8,5)6/h7H2,1-6H3 |
Clave InChI |
XQEVRZIQWROROX-UHFFFAOYSA-N |
SMILES |
CC1(CC(N(C1(C)C)[O])(C)C)C |
SMILES canónico |
CC1(CC(N(C1(C)C)[O])(C)C)C |
| 118191-03-0 | |
Sinónimos |
2,2,3,3,5,5-hexamethyl-1-pyrrolidinyloxyl HMPO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)
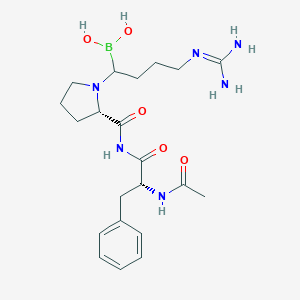
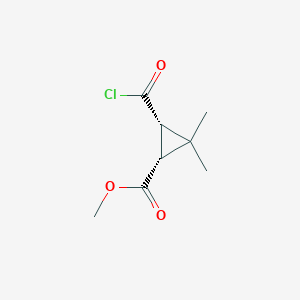
![[4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]phenyl] dihydrogen phosphate](/img/structure/B38208.png)
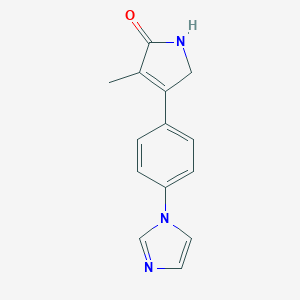
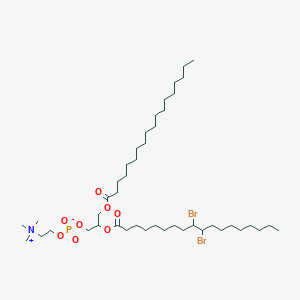
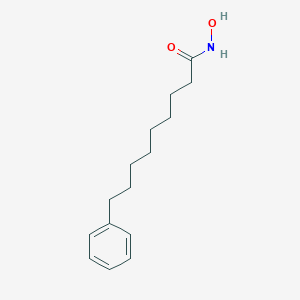
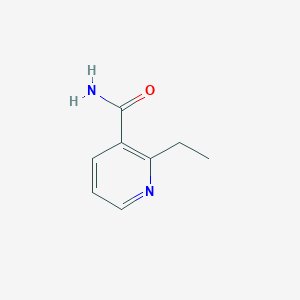
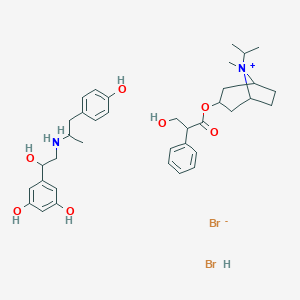
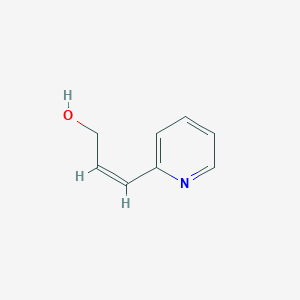
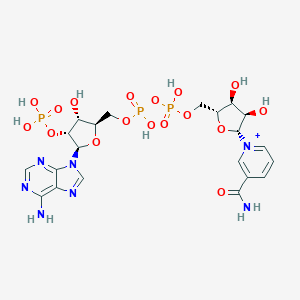
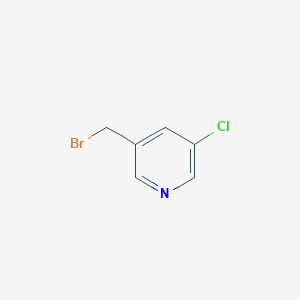
![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)
